molecular formula C20H20N4O3S B11282387 N-(4-methoxybenzyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(4-methoxybenzyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11282387
M. Wt: 396.5 g/mol
InChI Key: AICJNWYOJORAPO-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound that features a thiazole ring, a phenylcarbamoyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction processes and various catalysts such as lithium aluminum hydride (LiAlH4) and iron . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-METHOXYPHENYL)METHYL]-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields .

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C20H20N4O3S/c1-27-17-9-7-14(8-10-17)12-21-18(25)11-16-13-28-20(23-16)24-19(26)22-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H2,22,23,24,26)

InChI Key

AICJNWYOJORAPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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